molecular formula C₂₂H₂₁BrCl₂N₄O B1146018 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide CAS No. 18232-63-5

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

货号: B1146018
CAS 编号: 18232-63-5
分子量: 508.24
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diarylpyrazole derivatives. Acyclic CB1 antagonists analogue.

生物活性

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has gained attention in recent pharmacological research due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their diverse therapeutic effects, including anti-inflammatory, analgesic, and antitumor properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19BrCl2N4O\text{C}_{18}\text{H}_{19}\text{BrCl}_2\text{N}_4\text{O}

Research indicates that this compound acts primarily as a selective antagonist for the cannabinoid receptor type 1 (CB1). It demonstrates high affinity for CB1 receptors, with reported Ki values of 0.56 nM and 3.5 nM for rat and human receptors, respectively . This selectivity is significant as it suggests potential applications in managing conditions associated with the endocannabinoid system without affecting CB2 receptors, where it exhibits much lower affinity (Ki = 400 nM) .

1. Antagonistic Effects on Cannabinoid Receptors

The compound has been shown to effectively antagonize the inhibitory effects of cannabinoid agonists in vitro. This action could potentially translate into therapeutic effects for conditions such as obesity, anxiety, and pain management .

2. Anti-inflammatory Properties

In studies involving pyrazole derivatives, compounds similar to this one have displayed significant anti-inflammatory activity. For instance, certain pyrazoles have been reported to inhibit the increase of intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

3. Antiproliferative Activity

Preliminary studies indicate that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. In particular, compounds within this structural class have been tested against breast cancer and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on CB1 Receptor Antagonism : A study by Karsak et al. demonstrated that SR147778 (a close analog) effectively reduced food intake and body weight in rodent models through its action on CB1 receptors .
  • Anti-inflammatory Testing : In a series of experiments testing various pyrazoles for anti-inflammatory activity, compounds similar to the one showed a reduction in inflammatory markers in cultured cells exposed to PAF .
  • Cancer Cell Line Studies : Research involving a set of 60 different cancer cell lines revealed that certain pyrazoles resulted in significant growth inhibition, particularly in brain and breast cancer models .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Mechanism IC50/Ki Values References
CB1 Receptor AntagonismCompetitive inhibition of receptor bindingKi = 0.56 nM (rat), 3.5 nM (human)
Anti-inflammatoryInhibition of intracellular calcium increaseIC50 not specified
AntiproliferativeInhibition of cancer cell growthIC50 varies by cell line

科学研究应用

Pharmacological Applications

1. Cannabinoid Receptor Antagonism

  • Mechanism of Action : This compound exhibits high affinity for the CB1 receptor, with reported Ki values of 0.56 nM for rat brain receptors and 3.5 nM for human recombinant receptors. It demonstrates a significantly lower affinity for the CB2 receptor (Ki = 400 nM) and shows no notable interactions with over 100 other targets investigated .
  • Therapeutic Potential : The selective antagonism of CB1 receptors suggests potential applications in treating conditions associated with endocannabinoid system dysregulation, such as obesity and metabolic disorders .

Medicinal Chemistry

2. Structure-Activity Relationship Studies

  • Researchers have conducted extensive studies on the structure-activity relationships of pyrazole derivatives, including this compound. Modifications to the pyrazole core and substituents have been explored to optimize binding affinities and pharmacological profiles .
  • Case Studies : A study highlighted the synthesis of various pyrazole derivatives, leading to compounds with enhanced anti-inflammatory properties. The results indicated that specific substitutions on the pyrazole ring could significantly influence biological activity .

Potential Therapeutic Uses

3. Anti-inflammatory Properties

  • Research indicates that pyrazole derivatives, including this compound, may exhibit anti-inflammatory effects by inhibiting pathways activated by platelet-activating factor (PAF). In vitro studies have demonstrated that certain pyrazole compounds can block increases in intracellular calcium levels induced by PAF treatment .

4. Anticancer Activity

  • Preliminary investigations into the anticancer properties of pyrazole derivatives suggest that they may possess cytotoxic effects against various cancer cell lines. For example, antiproliferative tests conducted on a series of pyrazoles indicated significant activity against breast and prostate cancer cell lines .

Summary of Findings

The following table summarizes key findings related to the applications of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide:

Application Area Details
CB1 Receptor Antagonism High affinity for CB1 receptors; potential use in metabolic disorder treatments
Anti-inflammatory Effects Inhibits PAF-induced intracellular calcium increase; suggests therapeutic use in inflammation
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines; ongoing research into efficacy
Structure-Activity Relationships Optimization through modifications reveals insights into enhancing pharmacological properties

属性

CAS 编号

18232-63-5

分子式

C₂₂H₂₁BrCl₂N₄O

分子量

508.24

同义词

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide;  5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。